Cas no 88335-93-7 ((1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester)

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester structure
88335-93-7 structure
Nom du produit:(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
Numéro CAS:88335-93-7
Le MF:C9H12O4
Mégawatts:184.189183235168
MDL:MFCD00075490
CID:61157
PubChem ID:354334819

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • (1S,2R)-1-methyl cis-1,2,3,6-tetrahydro-phthalate
    • 1-METHYL (1S,2R)-(+)-CIS-1,2,3,6-TETRAHYDROPHTHALATE
    • (1S,2R)-1-METHYL CIS-1,2,3,6-TETRAHYDROPHTHALATE
    • (1S,2R)-1-METHYL CIS-4-CYCLOHEXENE-1,2-DICARBOXYLATE
    • (1S,2R)-4-Cyclohexene-1,2-dicarboxylic acid monomethyl ester
    • (1S,2R)-CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID 1-MONOMETHYL ESTER
    • 6-MCCA
    • 6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid
    • 1-METHYL (1S 2R)-(+)-CIS-1 2 3 6- &
    • 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate
    • 3-Methyltetrahydrophthalic anhydride
    • 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • i>,2<i>R<
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
    • (1S,2R)-1,2,3,6-Tetrahydrophthalic Acid 2-Hydrogen 1-Methyl Ester
    • 1-Methyl (1S,2R)-4-cyclohexene-1,2-dicarboxylate (ACI)
    • 4-Cyclohexene-1,2-dicarboxylic acid, monomethyl ester, (1S,2R)- (9CI)
    • 4-Cyclohexene-1,2-dicarboxylic acid, monomethyl ester, (1S-cis)- (ZCI)
    • (1R,2S)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • H1652
    • CS-16742
    • cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • AKOS015894384
    • 2,2',2''-[Methylidynetris(oxy)]tris[propane]; Tri(2-propyl) orthoformate; Tri(prop-2-yl) orthoformate; Tri-iso-propyl orthoformate;
    • CS-0102864
    • (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, >=97.0% (sum of enantiomers, HPLC)
    • SCHEMBL418463
    • InChI=1/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s
    • 93603-11-3
    • (1R, 6S)-6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid
    • (1 R,6S)-6-Methoxycarbonyl-3-cyclohexene-1-carboxylic Acid
    • 88335-93-7
    • MFCD00075490
    • D76313
    • (1R, 2S)-2-methoxycarbonylcyclohex-4-ene-1-carboxylic acid
    • MYYLMIDEMAPSGH-RQJHMYQMSA-N
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylicacid
    • (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
    • MDL: MFCD00075490
    • Piscine à noyau: 1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • La clé Inchi: MYYLMIDEMAPSGH-RQJHMYQMSA-N
    • Sourire: C([C@H]1CC=CC[C@H]1C(=O)O)(=O)OC
    • BRN: 5262096

Propriétés calculées

  • Qualité précise: 184.07400
  • Masse isotopique unique: 184.074
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 244
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 0.8
  • Surface topologique des pôles: 63.6

Propriétés expérimentales

  • Couleur / forme: Cristaux blancs
  • Dense: 1.231
  • Point de fusion: 64.0 to 68.0 deg-C
  • Point d'ébullition: 306.5±42.0 °C at 760 mmHg
  • Point d'éclair: 121 ºC
  • Indice de réfraction: 1.504
  • Coefficient de répartition de l'eau: Insoluble in water.
  • Le PSA: 63.60000
  • Le LogP: 0.82640
  • Activités optiques: [α]20/D +11.5±1°, c = 1% in acetone
  • Pression de vapeur: 0.0±1.4 mmHg at 25°C
  • Rotation spécifique: 13 º (c=1, acetone)
  • Solubilité: Pas encore déterminé

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Informations de sécurité

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25950-5g
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester, 98%
88335-93-7 98%
5g
¥10389.00 2023-03-06
TRC
C992040-1g
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
88335-93-7
1g
$ 285.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87280-5g
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
5g
¥1754.0 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1652-500MG
2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate
88335-93-7 >98.0%(GC)(T)
500mg
¥1965.00 2024-04-15
Chemenu
CM203446-10g
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
10g
$408 2021-06-15
abcr
AB206009-1 g
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester, 97%, ee 99%; .
88335-93-7 97%
1 g
€65.00 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87280-250mg
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
250mg
¥92.0 2024-07-19
Ambeed
A895638-100mg
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
100mg
$7.0 2023-09-02
Ambeed
A895638-5g
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
5g
$176.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173504-10g
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
88335-93-7 97%
10g
¥4384.00 2024-04-27

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Quinidine
Référence
2-Azidoethoxy derivatives of 2-aminocyclohexanecarboxylic acids (ACHC): interesting building blocks for the synthesis of cyclic β-peptide conjugates
Reina, Jose J.; et al, Tetrahedron, 2011, 67(32), 5770-5775

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Carboxyl esterase Solvents: Acetone ,  Water ;  7 d, pH 8, rt
Référence
Compelling P1 substituent affect on metalloprotease binding profile enables the design of a novel cyclohexyl core scaffold with excellent MMP selectivity and HER-2 sheddase inhibition
Burns, David M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3525-3530

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Référence
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; rt → reflux; 48 h, reflux
2.1 Reagents: Sodium bicarbonate Catalysts: Carboxyl esterase Solvents: Water ;  70 min, pH 8, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Référence
Scale-Up of a Recombinant Pig Liver Esterase-Catalyzed Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate
Suess, Philipp; et al, Organic Process Research & Development, 2014, 18(7), 897-903

Méthode de production 5

Conditions de réaction
1.1 Reagents: Quinidine Solvents: Carbon tetrachloride ,  Toluene
Référence
Improved synthesis of both enantiomers of trans-4-cyclohexene-1,2-dicarboxylic acid
Bernardi, Anna; et al, Tetrahedron: Asymmetry, 1999, 10(17), 3403-3407

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Quinidine Solvents: Toluene ;  8 h, -55 °C; 3 d, -18 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
The first total synthesis of (+)-mucosin
Henderson, Alan R.; et al, Chemical Communications (Cambridge, 2012, 48(28), 3409-3411

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, pH 8.5, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Enzymatic Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid
Goswami, Animesh; et al, Organic Process Research & Development, 2009, 13(3), 483-488

Méthode de production 8

Conditions de réaction
1.1 Catalysts: Quinidine Solvents: Toluene
Référence
Enantiotopic-group differentiation. Catalytic asymmetric ring-opening of prochiral cyclic anhydrides with methanol, using Cinchona alkaloids
Hiratake, Jun; et al, Journal of the Chemical Society, 1987, (5), 1053-8

Méthode de production 9

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 0 °C → 28 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Tetrahydrofuran ;  15 min, 28 °C
1.3 Reagents: Citric acid Solvents: Water ;  acidified, 28 °C
1.4 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  cooled; 2 h, rt
1.5 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Sodium bisulfate Solvents: Water ;  acidified, rt
2.3 Solvents: Diethyl ether
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Référence
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water ;  acidified, rt
1.3 Solvents: Diethyl ether
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Référence
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

Méthode de production 11

Conditions de réaction
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  5 d, rt; 9 d, rt
2.1 Reagents: Sodium hydroxide Catalysts: Carboxyl esterase Solvents: Water ;  56.5 h, pH 7, 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Pre-organization of the Core Structure of E-Selectin Antagonists
Schwizer, Daniel; et al, Chemistry - A European Journal, 2012, 18(5), 1342-1351

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Raw materials

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Preparation Products

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:88335-93-7)(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
A842543
Pureté:99%
Quantité:5g
Prix ($):158.0